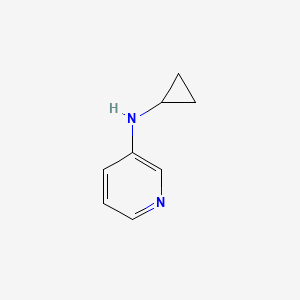

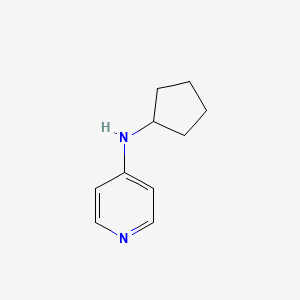

N-cyclopentylpyridin-4-amine

Descripción general

Descripción

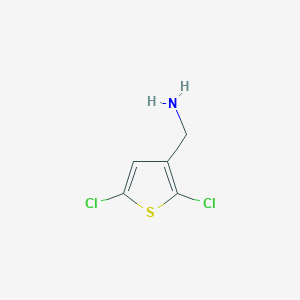

N-cyclopentylpyridin-4-amine is an organic compound derived from Pyridine. It has a CAS Number of 34844-88-7 and a molecular weight of 162.23 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for N-cyclopentylpyridin-4-amine is N-cyclopentyl-4-pyridinamine . The InChI code for this compound is 1S/C10H14N2/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h5-9H,1-4H2,(H,11,12) .Physical And Chemical Properties Analysis

N-cyclopentylpyridin-4-amine has a melting point of 99-100 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Nonlinear Optics

N-cyclopentylpyridin-4-amine and its derivatives have garnered interest due to their potential applications in nonlinear optics. These materials exhibit nonlinear optical (NLO) properties, making them valuable for optical signal processing. Specifically, they can be used in:

Phage-Based Delivery Systems

Bacteriophages (phages) are viruses that selectively infect host bacteria. Leveraging their unique properties, phages have emerged as innovative and efficient delivery vectors. While this field primarily focuses on biological applications, it’s worth noting that phage-based systems could potentially be adapted for drug delivery or targeted therapy using compounds like AH .

Fluorescent Probes

AH derivatives could serve as fluorescent probes in biological research. Their rich fluorescence spectra make them valuable tools for:

- Drug Screening Assays : These compounds may be used to develop assays for drug screening and discovery .

Organic Synthesis

AH derivatives can participate in organic synthesis reactions. Researchers have explored their use in:

- Building Block Synthesis : AH derivatives serve as building blocks for more complex organic compounds .

Medicinal Chemistry

While research is ongoing, AH derivatives could have potential applications in medicinal chemistry:

- Antibacterial Agents : Given their origin from phage studies, exploring AH derivatives as antibacterial agents is intriguing .

Materials Science

In materials science, AH derivatives could be incorporated into various materials:

Kovář, P., Škoda, J., Pospíšil, M., Melánová, K., Svoboda, J., Beneš, L., Kutálek, P., Zima, V., & Bureš, F. (2020). How N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate: a problem solved by experimental and calculation methods. Journal of Computer-Aided Molecular Design, 34(2), 683–695. Read more Phage-based delivery systems: engineering, applications, and challenges. (2024). Journal of Nanobiotechnology, 22(1), 76. Read more Research Progresses and Applications of Fluorescent Proteins in Biological Research. (2023). International Journal of Molecular Sciences, 24(5), 4307. Read more

Safety and Hazards

Direcciones Futuras

While specific future directions for N-cyclopentylpyridin-4-amine are not available, it’s worth noting that there is a growing interest in nanomaterials and nanoparticles due to their novel or enhanced physical and chemical properties . This could potentially open up new avenues for the use of compounds like N-cyclopentylpyridin-4-amine.

Propiedades

IUPAC Name |

N-cyclopentylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h5-9H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPKTMZFRMKZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309301 | |

| Record name | N-Cyclopentyl-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34844-88-7 | |

| Record name | N-Cyclopentyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34844-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

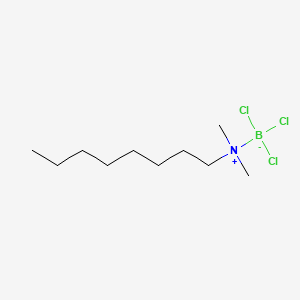

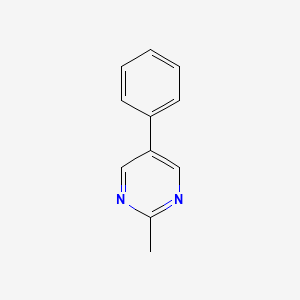

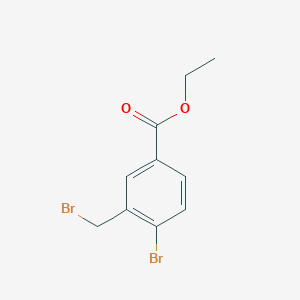

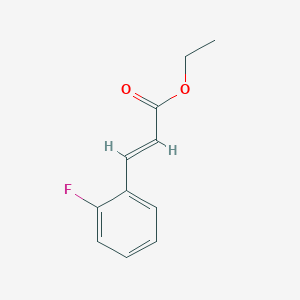

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.